4-Methoxyphenyl 3-iodo-4-methoxybenzoate
Description
4-Methoxyphenyl 3-iodo-4-methoxybenzoate is a substituted benzoate ester characterized by two methoxy groups and an iodine atom on its aromatic backbone. The iodine atom is positioned at the 3rd carbon of the benzoate moiety, while a methoxy group occupies the 4th carbon of the same ring. The esterifying group is a 4-methoxyphenyl unit, contributing additional electron-donating properties to the molecule. This compound is structurally distinct due to the combination of iodine (a heavy halogen with polarizable electron density) and dual methoxy substituents, which may influence its electronic behavior, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C15H13IO4 |
|---|---|
Molecular Weight |
384.16 g/mol |
IUPAC Name |
(4-methoxyphenyl) 3-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C15H13IO4/c1-18-11-4-6-12(7-5-11)20-15(17)10-3-8-14(19-2)13(16)9-10/h3-9H,1-2H3 |
InChI Key |
SRVRDQYHFRRGDF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)I |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
- This substitution likely alters solubility and reactivity .
- Methyl 3-iodo-4-methylbenzoate (CAS: 90347-66-3) : Substitutes the 4-methoxy group with a methyl group, introducing steric bulk without significant electronic modulation. This reduces polarizability compared to the target compound .
- 4-Methoxyphenyl 4-[4-(2-oxiranyl)butoxy]benzoate : Features an epoxy-containing side chain instead of iodine, enabling ring-opening reactions and polymer applications. The iodine in the target compound offers distinct halogen-bonding capabilities .
Triazine and Thiazole Derivatives
Compounds such as Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate () share the 4-methoxyphenoxy substituent but incorporate a triazine core.
Electronic and Fluorescence Properties
The 4-methoxyphenyl group is known to enhance fluorescence intensity by extending π-conjugation and stabilizing excited states. For example, quinazoline derivatives with 4-methoxyphenyl groups (e.g., 5d in ) exhibit strong emission at 480–495 nm due to π→π* transitions. However, dual methoxy groups could counterbalance this by enhancing electron delocalization .
Anthelmintic Activity
Thiosemicarbazide derivatives (e.g., II-1 in ) demonstrate that a 4-methoxyphenyl substituent enhances anthelmintic efficacy via hydrogen bonding with tubulin. The iodine atom in the target compound may further modulate binding affinity through halogen bonding, though this remains speculative without direct data .
Anti-Inflammatory and Antioxidant Effects
Chalcone derivatives like (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one () show potent anti-inflammatory activity.
HIV RT Inhibition
Thiazole-based dual inhibitors (e.g., EMAC2056 in ) highlight the role of 4-methoxyphenyl groups in binding to HIV reverse transcriptase. The iodine substituent in the target compound may sterically hinder or enhance interactions depending on its positioning relative to active sites .
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